molecular formula C18H15N3O2 B6091931 4-(3-hydroxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3-hydroxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B6091931
M. Wt: 305.3 g/mol
InChI Key: YLVOYFKEGIOPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-hydroxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HPPB and has a unique structure that makes it an interesting subject for synthesis and study.

Mechanism of Action

The mechanism of action of HPPB is not fully understood, but it is believed to act on various targets in the body. Studies have shown that HPPB can inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and Alzheimer's disease. HPPB has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
HPPB has been shown to have various biochemical and physiological effects in the body. Studies have shown that HPPB can induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. HPPB has also been shown to have neuroprotective effects, which can protect neurons from damage caused by oxidative stress and inflammation. Additionally, HPPB has been shown to have anti-inflammatory effects, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using HPPB in lab experiments include its unique structure, which makes it an interesting subject for study, and its potential applications in various fields of scientific research. However, the limitations of using HPPB in lab experiments include its low solubility in water, which can make it difficult to work with, and its potential toxicity, which can pose a risk to researchers.

Future Directions

There are many future directions for the study of HPPB. One potential direction is the development of HPPB-based drugs for the treatment of various diseases. Another potential direction is the study of the mechanism of action of HPPB, which can provide insights into its potential applications in various fields of scientific research. Additionally, the synthesis of novel derivatives of HPPB can lead to the discovery of new compounds with unique properties and potential applications.

Synthesis Methods

The synthesis of HPPB involves the reaction of 3-hydroxyacetophenone and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to form the final product, 4-(3-hydroxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. This method has been optimized to produce high yields of HPPB with good purity.

Scientific Research Applications

HPPB has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, HPPB has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. HPPB has also been studied for its potential use as an anti-inflammatory agent, as well as a neuroprotective agent.

Properties

IUPAC Name

4-(3-hydroxyphenyl)-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-14-8-4-5-12(9-14)15-10-17(23)20-18-16(15)11-19-21(18)13-6-2-1-3-7-13/h1-9,11,15,22H,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVOYFKEGIOPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)C3=CC=CC=C3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.